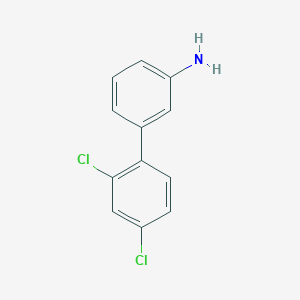

3-(2,4-Dichlorophenyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are foundational building blocks in organic chemistry, serving as crucial precursors and intermediates across a multitude of industrial and research sectors. nih.govchemsrc.com The versatility of the aniline scaffold, an amino group attached to a benzene (B151609) ring, allows for a wide array of chemical modifications, leading to compounds with diverse properties and applications. These derivatives are integral to the synthesis of dyes and pigments, where the aniline moiety often forms part of a larger chromophore system.

In the pharmaceutical industry, aniline derivatives are indispensable for creating active pharmaceutical ingredients (APIs). fujifilm.com Their structures are present in various drugs, including anti-inflammatory and anti-cancer agents, highlighting their significant biological activity. fujifilm.comorganic-chemistry.org Furthermore, the agrochemical sector relies heavily on aniline derivatives for the production of herbicides, pesticides, and fungicides. nih.govresearchgate.net The substitution pattern on the aniline ring plays a critical role in modulating the biological efficacy and physical properties of these compounds. Beyond these applications, they are also used in the manufacturing of polymers, such as polyurethanes, and as additives in the rubber industry. nih.govfujifilm.com

Overview of Dichlorophenyl Aniline Isomers in Synthetic Chemistry

The term "dichlorophenyl aniline" can refer to different isomeric structures. A primary category includes dichloroanilines, where two chlorine atoms and an amino group are substituted on the same benzene ring. wikipedia.org There are six such constitutional isomers, each with unique physical properties and applications determined by the relative positions of the substituents. wikipedia.org These isomers, such as 2,4-dichloroaniline (B164938) and 3,4-dichloroaniline (B118046), are important industrial chemicals, often used as intermediates in the synthesis of pesticides and dyes. researchgate.netchemicalbook.com The specific substitution pattern influences the compound's reactivity, melting point, and solubility. wikipedia.org

A different structural class is the dichlorophenyl anilines, which are biaryl amines consisting of an aniline ring connected to a dichlorophenyl ring. The compound of focus, 3-(2,4-Dichlorophenyl)aniline, belongs to this latter class. The isomers in this group would vary by the point of connection on the aniline ring (ortho, meta, or para) and the substitution pattern on the dichlorophenyl ring. These biaryl structures are commonly synthesized using modern cross-coupling methodologies.

Interactive Table 1: Properties of Dichloroaniline Isomers

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2,3-Dichloroaniline | 608-27-5 | C₆H₅Cl₂N | 162.02 | 20–25 |

| 2,4-Dichloroaniline | 554-00-7 | C₆H₅Cl₂N | 162.02 | 59–62 |

| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | 162.02 | 47–50 |

| 2,6-Dichloroaniline | 608-31-1 | C₆H₅Cl₂N | 162.02 | 36–38 |

| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.02 | 69–71 |

| 3,5-Dichloroaniline (B42879) | 626-43-7 | C₆H₅Cl₂N | 162.02 | 46–52 |

Data sourced from Wikipedia wikipedia.org and ChemBK. chembk.comchembk.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9Cl2N |

|---|---|

Molecular Weight |

238.11 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)aniline |

InChI |

InChI=1S/C12H9Cl2N/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7H,15H2 |

InChI Key |

LKLCFYKXRSIZPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

The Compound: 3 2,4 Dichlorophenyl Aniline

Plausible Synthetic Routes

The formation of the carbon-carbon bond connecting the two aromatic rings in this compound is typically achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency and tolerance of various functional groups. nih.govtcichemicals.com

Suzuki-Miyaura Coupling: A highly probable route for synthesizing this compound involves the Suzuki-Miyaura reaction. rose-hulman.edu This method couples an organoboron compound with an organohalide. tcichemicals.com For the target molecule, the reaction could proceed by coupling 3-aminophenylboronic acid with 1-bromo-2,4-dichlorobenzene or, alternatively, 2,4-dichlorophenylboronic acid with 3-bromoaniline . fujifilm.comnih.gov The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base like sodium carbonate or potassium phosphate. fujifilm.comrose-hulman.edu

Buchwald-Hartwig Amination: While typically used for C-N bond formation, related palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are central to the synthesis of complex amines from aryl halides. organic-chemistry.org This highlights the general utility of palladium catalysis in constructing the core structures of substituted anilines. organic-chemistry.orgd-nb.info

Detailed Research Findings

There is a notable lack of specific research findings for this compound in scientific databases. However, research on structurally related compounds provides insight into its potential areas of interest. For instance, derivatives of 3,4-dichloroaniline (B118046) are widely studied as precursors for herbicides and other biologically active molecules. researchgate.netscielo.brresearchgate.net Amides synthesized from 3,4-dichloroaniline have shown potential crop protection activity. scielo.br

Similarly, biaryl structures containing aniline motifs are key components in medicinal chemistry and materials science. nih.gov The general class of diarylamines is investigated for applications ranging from enzyme inhibitors to components in organic light-emitting diodes (OLEDs). The specific electronic and steric properties imparted by the 2,4-dichloro substitution pattern on one ring and the amino group on the other would be expected to influence the molecule's conformation, reactivity, and biological interaction profile.

Interactive Table 2: Calculated Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉Cl₂N |

| Molecular Weight | 238.12 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)Cl |

Calculated properties based on the chemical structure.

Reduction of Nitrobenzene (B124822) Precursors

A common and direct route to this compound involves the reduction of its corresponding nitro precursor, 1-(2,4-dichlorophenyl)-3-nitrobenzene. This transformation is a cornerstone of amine synthesis and can be accomplished through several reliable methods. sioc-journal.cn

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes to anilines, yielding water as the only byproduct. sioc-journal.cn The process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a commonly used catalyst, although platinum, rhodium, and nickel-based catalysts are also effective. google.com

The reaction is generally carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate. To prevent the accumulation of hydroxylamine (B1172632) intermediates and the formation of undesired azo or azoxy byproducts, reaction conditions must be carefully controlled. google.com The addition of catalytic amounts of vanadium compounds has been shown to suppress the formation of these intermediates, leading to a purer product and a faster reaction. google.com

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Pd/C, Pt, Rh, Ni, or Co | H₂ Gas | Methanol, Ethanol, Ethyl Acetate | ~120 °C | ~20 bar | Addition of vanadium compounds prevents hydroxylamine accumulation, improving purity and reaction rate. | google.com |

| Copper | H₂ Gas | Gas Phase | 150-300 °C | >2 atm | Used for gas-phase hydrogenation of nitrobenzene to aniline. | google.com |

| Homogeneous Ru, Fe, Co, Mn, Ni complexes | H₂ Gas | Various organic solvents | Variable | Variable | Homogeneous catalysts offer high chemoselectivity and can be tuned by modifying ligands. | sioc-journal.cn |

An alternative to high-pressure hydrogenation is the use of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as a hydrogen donor in a process known as catalytic transfer hydrogenation. nih.gov This method is often preferred for its operational simplicity and for its high chemoselectivity, particularly in the reduction of nitro groups in the presence of sensitive functionalities like halogens. organic-chemistry.org

The reaction is typically catalyzed by palladium on carbon (Pd/C) or Raney Nickel. acs.orgorganic-chemistry.orgresearchgate.net The choice of solvent can influence the reaction's outcome, with alcohols like methanol or ethanol being common. organic-chemistry.org The reduction of halogenated nitroarenes to the corresponding halogenated anilines proceeds in good yield under relatively mild conditions, such as refluxing in methanol. organic-chemistry.org For substrates with multiple reducible groups, this method offers a high degree of selectivity, preserving the chloro-substituents on the target molecule. organic-chemistry.orggoogle.com

| Substrate Type | Catalyst | Reducing Agent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Halogenated Nitroarenes | 5% Pd/C | Hydrazine Hydrate | Methanol | Reflux, 5 min | Selective reduction to halogenated anilines in good yield. | organic-chemistry.orggoogle.com |

| 4,4'-Bis(3-nitrophenoxy)biphenyl | - | Hydrazine Hydrate | Ethylene glycol monomethyl ether | 78–80°C, 5 h | Yields the corresponding diamine; complex workup required. | google.com |

| Aromatic Nitro Compounds | Raney Nickel | Hydrazine Hydrate | Ethanol | Reflux | Effective for converting nitro compounds to amines. | acs.orgresearchgate.net |

Reductive amination is a powerful and versatile method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comorganic-chemistry.org The process typically involves the in-situ formation of an imine or enamine intermediate by reacting the carbonyl compound with an amine, followed by reduction with a suitable hydride agent. masterorganicchemistry.com Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which offer varying degrees of reactivity and selectivity. masterorganicchemistry.comorganic-chemistry.org

While reductive amination is not a direct method for the reduction of a nitrobenzene precursor, it represents a fundamental strategy in amine synthesis. acs.org A hypothetical, multi-step pathway to this compound could involve the synthesis of a ketone, such as 3-(2,4-dichlorophenyl)cyclohexanone, followed by reductive amination with an ammonia (B1221849) source and subsequent aromatization. However, this is a more circuitous route compared to the direct reduction of 1-(2,4-dichlorophenyl)-3-nitrobenzene. The primary utility of reductive amination lies in its ability to form C-N bonds with a high degree of control, avoiding the over-alkylation issues that can plague direct alkylation of amines. masterorganicchemistry.com

Indirect Synthetic Pathways via Precursor Functionalization

Modern synthetic chemistry offers powerful tools for constructing biaryl systems through cross-coupling reactions. These methods allow for the direct formation of the C-C bond between the two aromatic rings, providing an alternative to the functionalization of a pre-existing biphenyl (B1667301) core.

The Suzuki-Miyaura cross-coupling reaction is a premier method for this purpose, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of its starting materials. nih.govfujifilm.com The synthesis of this compound can be efficiently achieved by coupling 3-aminophenylboronic acid with 1-bromo-2,4-dichlorobenzene . google.comchemicalbook.com The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). nih.govresearchgate.net A phosphine (B1218219) ligand is crucial for the catalytic cycle, and a base (e.g., K₂CO₃, K₃PO₄) is required. fujifilm.comajgreenchem.com The reaction is typically performed in a mixture of an organic solvent and water. ajgreenchem.com

Another powerful tool in modern synthesis is the Buchwald-Hartwig amination, which is the premier method for forming C-N bonds between an aryl halide and an amine, catalyzed by palladium. wikipedia.orgorganic-synthesis.comnih.govwuxiapptec.com While the Suzuki reaction is ideal for forming the C-C biaryl bond as described in this section's title, the Buchwald-Hartwig reaction is a key technology for the synthesis of complex anilines in general. wikipedia.org

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-2,4-dichlorobenzene | 3-Aminophenylboronic acid | Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | K₂CO₃ | 1,4-Dioxane / H₂O | 80 °C | ajgreenchem.com |

| ortho-Bromoanilines | Aryl/Alkyl boronic esters | Pd(dppf)Cl₂ | dppf (integral to catalyst) | K₂CO₃ | 1,4-Dioxane / H₂O | 90 °C | nih.gov |

| Aryl Bromides | Aryl Boronic Acids | Pd(OAc)₂ | - (ligand-free) | - | DMF / H₂O | - | researchgate.net |

| Chloroaromatic compounds | Aryl Boronic Acids | Palladium source | Lipophilic aliphatic phosphine | K₃PO₄ | - | 150 °C | google.com |

Cyclization Reactions Involving Aniline Derivatives

While direct cyclization reactions to form this compound are not prominently featured in the literature, related cyclization processes are crucial in the synthesis of precursors or derivatives. For instance, the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol (B35011) and sulfuric acid, is a known method for forming a quinoline (B57606) core. This quinoline structure can then be further modified. Another relevant cyclization involves the reaction of hydrazine with a nitrile to produce a triazole ring, which can be a component of more complex molecules derived from dichlorophenyl aniline structures. Intramolecular cyclization has also been observed as a competing reaction in some synthetic routes, such as the formation of 1-(2,6-dichlorophenyl)-3,4-dihydro quinazoline-2(1H)-one from an isocyanate intermediate. epstem.net

Multi-Step Synthesis from Simpler Halogenated Benzenes and Anilines

A more common and established approach for synthesizing this compound and its derivatives involves multi-step synthetic sequences starting from readily available halogenated benzenes and anilines. These methods offer greater control over the regiochemistry of the final product.

Sequential Halogenation and Amination

A prevalent strategy involves the sequential introduction of halogen and amine functionalities onto aromatic rings. This can be approached in different ways:

Nitration followed by reduction: A common pathway begins with the nitration of a dichlorobenzene precursor. The resulting nitro group is then reduced to an amine. For example, 3,4-dichloroaniline is produced by the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.com This method is adaptable for producing various halogenated anilines. ntnu.nogoogle.com The reduction step can be achieved using various reagents, including iron powder with hydrochloric acid or through catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).

Halogenation of anilines: Direct halogenation of aniline or its derivatives is another route. However, the strong activating and ortho, para-directing nature of the amino group can lead to a lack of selectivity and potential side reactions. utdallas.eduyoutube.com To overcome this, the amino group is often protected, for instance, as an acetanilide (B955), to control the reaction's outcome before deprotection in a later step. utdallas.edu

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between an aryl halide and an amine. organic-chemistry.org This allows for the coupling of a di-substituted phenyl ring with an aniline derivative. For instance, a 2,4-dichlorophenyl precursor can be coupled with an appropriate aniline.

A specific example of a multi-step synthesis involves the arylation of methacrylic acid with the diazonium chloride of 3,4-dichloroaniline, followed by amination and subsequent reduction to yield a more complex derivative. google.com Another approach describes the reaction of 3,5-dichloroaniline (B42879) with 2,4,6-trichloronitrobenzene. nih.gov

Optimization of Reaction Conditions

To maximize the efficiency and selectivity of the synthesis of this compound and related compounds, careful optimization of reaction parameters is crucial.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can significantly impact the outcome of the synthesis. For instance, in the synthesis of N-substituted ureas from anilines, using water as a solvent was found to promote higher yields compared to organic solvents like dioxane or tetrahydrofuran (B95107) (THF). rsc.orgrsc.org In other reactions, such as Friedel-Crafts reactions for preparing triarylmethanes from anilines, solvent-free conditions or the use of specific solvents like toluene (B28343) can influence the yield. rsc.orgrsc.org For the preparation of 4-(2,4-dichlorophenoxy) aniline, organic solvents such as toluene, dimethylbenzene, or chlorobenzene (B131634) are preferred. google.com

Catalyst Loading and Type Optimization

The catalyst plays a pivotal role in many of the synthetic steps. In catalytic hydrogenations to reduce nitro groups, platinum-based catalysts are common. google.com The concentration of the catalyst is a key variable, with ranges from 10,000 to 150,000 parts by weight of the nitroaromatic to platinum being reported. google.com For some hydrogenations, a composite catalyst of iron trichloride (B1173362) and activated carbon is preferred. google.com In palladium-catalyzed aminations, the choice of ligand, such as bulky biarylphosphines, is critical for achieving high selectivity for monoarylation. organic-chemistry.org The amount of catalyst also needs to be optimized; for example, in a Friedel-Crafts reaction, increasing the catalyst loading from 5 mol% to 20 mol% improved the product yield significantly. rsc.orgrsc.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that control the rate and efficiency of the reaction. Hydrogenation reactions are often carried out at elevated temperatures and pressures. For the preparation of 3,4-dichloroaniline, temperatures can range from 80 to 200°C, with pressures from 200 to 1200 psig. google.com A more specific set of conditions for a similar hydrogenation reaction is a temperature of 90°C and a pressure between 3750.38 and 4500.45 Torr. chemicalbook.com In other reactions, such as the synthesis of triarylmethanes, elevating the temperature from room temperature to 80°C or even 100°C can be necessary to achieve a good yield. rsc.orgrsc.org The reaction time is also a factor, with some reactions showing improved yields with shorter reaction times at optimal temperatures. rsc.orgrsc.org

Data Tables

Table 1: Optimization of Friedel-Crafts Reaction for Triarylmethane Synthesis rsc.orgrsc.org

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10 | Room Temp | 12 | Trace |

| 2 | 10 | 80 | 12 | 58 |

| 3 | 10 | 80 | 3 | 71 |

| 4 | 10 | 80 | 1.5 | 70 |

| 5 | 20 | 80 | 1.5 | 78 |

| 6 | 5 | 80 | 1.5 | 65 |

| 7 | 20 | 100 | 1.5 | 71 |

| 8 | 20 | 80 | 1.5 | 90 |

Table 2: Hydrogenation Conditions for 3,4-dichloro-1-nitrobenzene google.com

| Parameter | Range | Preferred Range | Most Preferred Range |

| Temperature | 80 - 200°C | 120 - 180°C | 135 - 160°C |

| Pressure | 200 - 1200 psig | 400 - 800 psig | 500 - 600 psig |

Reaction Mechanisms Involving 3 2,4 Dichlorophenyl Aniline

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The nitrogen atom of the primary amino group in 3-(2,4-Dichlorophenyl)aniline possesses a lone pair of electrons, rendering it nucleophilic. wikipedia.org This inherent nucleophilicity allows the aniline moiety to participate in a variety of chemical transformations, including addition and substitution reactions.

The nucleophilic character of the aniline's amino group enables it to undergo addition reactions with electrophilic species that contain double or triple bonds. wikipedia.org A notable example is the reaction with carbonyl compounds, such as aldehydes and ketones. In these reactions, the nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a hemiaminal intermediate. This intermediate can then dehydrate to form an imine, also known as a Schiff base. rsc.org

Under certain conditions, such as in the presence of an acid catalyst, aniline derivatives can also participate in Michael additions to α,β-unsaturated carbonyl compounds. The nucleophilic nitrogen adds to the β-carbon of the unsaturated system. Furthermore, anilines can act as nucleophilic catalysts in reactions like hydrazone formation. rsc.org

Table 1: Examples of Nucleophilic Addition Reactions of the Aniline Moiety

| Reaction Type | Electrophile | Intermediate | Final Product |

|---|---|---|---|

| Imine Formation | Aldehyde/Ketone | Hemiaminal | Imine (Schiff Base) |

| Michael Addition | α,β-Unsaturated Carbonyl | Enolate | β-Amino Carbonyl Compound |

The nucleophilic nitrogen of the aniline moiety can also participate in substitution reactions, displacing a leaving group on an electrophilic carbon atom. A common example is the reaction with alkyl halides, where the aniline acts as a nucleophile in an SN2 reaction to form secondary or tertiary amines. fishersci.se

Acylation is another important substitution reaction where the aniline reacts with acylating agents like acyl chlorides or acid anhydrides. This reaction proceeds via nucleophilic acyl substitution to form an amide. This transformation is often used to protect the amino group or to reduce its activating effect in electrophilic aromatic substitution reactions. libretexts.org Similarly, reaction with sulfonyl chlorides yields sulfonamides. libretexts.org

Table 2: Examples of Nucleophilic Substitution Reactions of the Aniline Moiety

| Reaction Type | Electrophile | Leaving Group | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Halide ion | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride (B1165640) | Chloride ion/Carboxylate ion | Amide (Acetanilide derivative) |

Electrophilic Reactivity of the Dichlorophenyl Ring

The dichlorophenyl ring in this compound is subject to electrophilic aromatic substitution. The reactivity of this ring is governed by the electronic effects of its substituents: two chlorine atoms and a 3-aminophenyl group. Chlorine atoms are deactivating due to their electron-withdrawing inductive effect, yet they are ortho-, para-directing because of the electron-donating resonance effect of their lone pairs. byjus.com

The 3-aminophenyl group attached to the dichlorophenyl ring will also influence its reactivity. The amino group makes the attached phenyl ring electron-rich, which can have a complex electronic influence on the dichlorophenyl ring. In general, the presence of two deactivating chlorine atoms will make the dichlorophenyl ring significantly less reactive towards electrophilic attack compared to benzene (B151609). byjus.com Any electrophilic substitution on this ring would be expected to be directed by the combined effects of the chloro and the 3-aminophenyl substituents.

Mechanisms of Azo Dye Formation from Diazotized 2,4-Dichloroaniline (B164938) Components

Azo dyes are a significant class of colored compounds synthesized through a process involving diazotization and coupling reactions. organic-chemistry.org The formation of azo dyes using 2,4-dichloroaniline, a structural component of this compound, serves as a relevant example of this type of reaction mechanism.

Diazotization is the process of converting a primary aromatic amine, such as 2,4-dichloroaniline, into a diazonium salt. byjus.com This reaction is typically carried out in a cold acidic solution (0-5 °C) with sodium nitrite (B80452) (NaNO₂). chemicalnote.com The acid, commonly hydrochloric acid, reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. chemicalnote.com

The mechanism proceeds through several steps:

Nitrous acid is protonated by the strong acid to form a protonated nitrous acid.

The protonated nitrous acid loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). chemicalnote.com

The nucleophilic nitrogen of the 2,4-dichloroaniline attacks the nitrosonium ion to form an N-nitrosamine. unacademy.com

The N-nitrosamine undergoes tautomerization and subsequent protonation, followed by the elimination of a water molecule to yield the stable 2,4-dichlorobenzenediazonium (B1215582) ion. byjus.comunacademy.com

Table 3: Key Steps in the Diazotization of 2,4-Dichloroaniline

| Step | Reactants | Key Intermediate | Product |

|---|---|---|---|

| 1 | Sodium Nitrite, Strong Acid | Nitrous Acid | Nitrosonium ion |

| 2 | 2,4-Dichloroaniline, Nitrosonium ion | - | N-Nitrosamine |

The resulting 2,4-dichlorobenzenediazonium ion is a weak electrophile that can react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction called azo coupling. organic-chemistry.orgwikipedia.org Suitable coupling components are typically phenols or anilines. organic-chemistry.org

The mechanism of the coupling reaction involves the attack of the electron-rich aromatic ring of the coupling component on the terminal nitrogen of the diazonium salt. youtube.com This attack is generally directed to the para position of the activating group (e.g., -OH or -NH₂) on the coupling component, unless this position is blocked, in which case ortho-coupling may occur. organic-chemistry.org The reaction results in the formation of a sigma complex (also known as an arenium ion), which then loses a proton to restore aromaticity and form the final azo compound, characterized by the -N=N- (azo) bridge linking the two aromatic rings. youtube.com The extended conjugation of the resulting molecule is responsible for its color. wikipedia.org

Radical Reaction Pathways

While specific research detailing the radical reaction pathways of this compound is limited, its chemical structure, featuring an aniline moiety, allows for the prediction of its behavior based on well-established radical chemistry of aromatic amines. Radical reactions are characterized by the involvement of intermediates with unpaired electrons and are typically initiated by light, heat, or a radical initiator.

A significant and synthetically useful radical pathway for aromatic amines is the Sandmeyer reaction. chemistnotes.combyjus.comwikipedia.orggeeksforgeeks.org This reaction transforms an amino group on an aromatic ring into a variety of other substituents via a diazonium salt intermediate and a subsequent copper-catalyzed radical mechanism. wikipedia.orgjk-sci.com For this compound, this process would begin with its reaction with nitrous acid (typically generated from sodium nitrite and a strong acid) to yield the 3-(2,4-Dichlorophenyl)benzenediazonium salt.

The core of the Sandmeyer reaction is a single-electron transfer (SET) from a copper(I) catalyst to the diazonium salt. byjus.com This transfer generates a diazo radical, which then rapidly decomposes by releasing a molecule of nitrogen gas to form a highly reactive 3-(2,4-Dichlorophenyl)phenyl radical. jk-sci.com This aryl radical can then be functionalized by reacting with a nucleophile, often supplied by the copper salt, to form the final product and regenerate the copper(I) catalyst. byjus.com

Table 1: Potential Products of Sandmeyer-Type Reactions with this compound

| Reagent (Copper(I) Salt) | Trapping Nucleophile | Potential Product |

|---|---|---|

| Copper(I) Chloride (CuCl) | Cl⁻ | 1-Chloro-3-(2,4-dichlorophenyl)benzene |

| Copper(I) Bromide (CuBr) | Br⁻ | 1-Bromo-3-(2,4-dichlorophenyl)benzene |

| Copper(I) Cyanide (CuCN) | CN⁻ | 3-(2,4-Dichlorophenyl)benzonitrile |

The degradation process is initiated by the attack of hydroxyl radicals on the this compound molecule. This can proceed through several mechanisms:

Hydrogen Abstraction: A hydroxyl radical can abstract a hydrogen atom from the amino group to form an aminyl radical.

Radical Addition: The hydroxyl radical can add to one of the aromatic rings, forming a hydroxycyclohexadienyl radical. researchgate.net

Following the initial radical attack, a cascade of further oxidation reactions occurs, leading to the cleavage of the aromatic rings and the eventual mineralization of the compound into carbon dioxide, water, and inorganic acids and salts.

The aniline functional group can be susceptible to photochemical reactions. Upon absorption of ultraviolet (UV) radiation, aromatic amines can undergo photo-oxidation to form amine radical cations. nih.gov These radical cations are key intermediates that can drive further reactions, such as dimerization or reaction with other molecules in the system. The presence of the dichlorophenyl substituent would influence the electronic properties and, consequently, the photochemical reactivity of the aniline moiety.

Table 2: Overview of Potential Radical Reaction Pathways for this compound

| Reaction Type | Initiator/Catalyst | Key Radical Intermediate | Potential Outcome |

|---|---|---|---|

| Sandmeyer-Type Reaction | NaNO₂/HX, CuX | 3-(2,4-Dichlorophenyl)phenyl radical | Substitution of the amino group with halides, cyanide, etc. |

| Advanced Oxidation | Hydroxyl Radicals (•OH) | Hydroxycyclohexadienyl radical, Aminyl radical | Oxidative degradation and mineralization. |

| Photochemical Reaction | UV Light | Amine radical cation | Dimerization and other subsequent reactions. |

Derivatization and Functionalization Strategies

Amine Functionalization

The amine group is a versatile functional handle that can undergo numerous transformations, including acylation, alkylation, and condensation reactions.

Acylation Reactions (e.g., Acetylation)

Acylation of the primary amine in 3-(2,4-Dichlorophenyl)aniline serves two main purposes: it can be used to install a stable amide functional group or to temporarily "protect" the amine. This protection moderates the high reactivity of the amino group, preventing unwanted side reactions during subsequent electrophilic aromatic substitution on the aniline (B41778) ring. ias.ac.inucalgary.calibretexts.org

A standard laboratory procedure involves the reaction of the aniline with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. ias.ac.invedantu.com The nitrogen's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. pearson.com This nucleophilic acyl substitution reaction results in the formation of an N-acylated derivative. For instance, acetylation with acetic anhydride yields N-(2',4'-dichloro-[1,1'-biphenyl]-3-yl)acetamide. vedantu.comuobasrah.edu.iq This amide is a less powerful activating group than the original amine, which allows for more controlled subsequent reactions on the aromatic ring. ias.ac.inucalgary.ca The acetyl group can later be removed by acid or base-catalyzed hydrolysis to regenerate the amine. ucalgary.ca

Table 1: Acylation of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetic Anhydride | N-(2',4'-dichloro-[1,1'-biphenyl]-3-yl)acetamide |

| This compound | Acetyl Chloride | N-(2',4'-dichloro-[1,1'-biphenyl]-3-yl)acetamide |

Alkylation Reactions (e.g., Sₙ2 Alkylations)

The amine group of this compound can act as a nucleophile and react with alkyl halides, such as methyl iodide or ethyl bromide, through a bimolecular nucleophilic substitution (Sₙ2) mechanism. youtube.comyoutube.com In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

This process can lead to the formation of secondary and tertiary amines. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, resulting in a mixture of mono-, di-, and even tri-alkylated products, including the formation of a quaternary ammonium (B1175870) salt. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the desired degree of alkylation. The use of a weak base can be employed to neutralize the hydrogen halide formed during the reaction. youtube.com

Table 2: Sₙ2 Alkylation of this compound

| Reactant | Reagent | Potential Products |

|---|

Formation of Schiff Bases

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). bepls.comresearchgate.net This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine group. researchgate.net

For this compound, this reaction can be carried out by refluxing it with an appropriate aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with a catalytic amount of acid. mdpi.com The resulting Schiff base incorporates the complex biphenyl (B1667301) structure into a new, larger molecular framework, which is a common strategy for synthesizing ligands for metal complexes and compounds with diverse applications. bepls.comsemanticscholar.orgsemanticscholar.org

Table 3: Schiff Base Formation

| Reactant | Reagent (Example) | Product Class |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-benzylidene-3-(2,4-dichlorophenyl)aniline |

| This compound | Acetone | N-(propan-2-ylidene)-3-(2,4-dichlorophenyl)aniline |

Urea and Thiourea (B124793) Derivative Synthesis

Urea and thiourea derivatives can be readily synthesized from this compound by reacting it with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S), respectively. derpharmachemica.comnih.govbeilstein-journals.org The reaction proceeds via the nucleophilic addition of the amine group to the central carbon atom of the isocyanate or isothiocyanate.

This method is highly efficient for creating substituted ureas and thioureas. nih.gov For example, reacting this compound with phenyl isocyanate would yield 1-(2',4'-dichloro-[1,1'-biphenyl]-3-yl)-3-phenylurea. Similarly, reaction with phenyl isothiocyanate would produce the corresponding thiourea derivative. These reactions are typically carried out in a suitable solvent at moderate temperatures. derpharmachemica.combeilstein-journals.org

Table 4: Synthesis of Urea and Thiourea Derivatives

| Reactant | Reagent | Product Class |

|---|---|---|

| This compound | Phenyl Isocyanate | Substituted Urea |

| This compound | Phenyl Isothiocyanate | Substituted Thiourea |

Sulfonation Reactions

Sulfonation of anilines can occur at either the nitrogen atom or the aromatic ring, depending on the reaction conditions. Direct sulfonation of the aromatic ring typically involves heating the aniline with concentrated sulfuric acid. wikipedia.org In acidic conditions, the amine group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. However, a small equilibrium concentration of the free amine (-NH₂), a strongly activating ortho, para-director, remains. At high temperatures, the reaction is thermodynamically controlled, favoring the formation of the para-substituted sulfonic acid. researchgate.net

For this compound, this would lead to substitution on the aniline ring, likely para to the amino group. The reaction involves an electrophilic attack by sulfur trioxide (SO₃) or its equivalent. wikipedia.orgscirp.org This reversibility of sulfonation makes it a useful reaction for introducing a sulfonic acid group, which can act as a directing group in further synthetic steps. wikipedia.org

Table 5: Sulfonation of this compound

| Reactant | Reagent | Expected Major Product |

|---|---|---|

| This compound | Concentrated Sulfuric Acid (H₂SO₄) | 5-Amino-2-(2,4-dichlorophenyl)benzene-1-sulfonic acid |

Aryl Ring Functionalization

Functionalization of the aryl rings of this compound typically proceeds via electrophilic aromatic substitution (SₑAr). wikipedia.org The aniline ring is highly activated by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. ucalgary.ca Conversely, the second phenyl ring, substituted with two electron-withdrawing chlorine atoms, is deactivated towards electrophilic attack. Therefore, substitution is expected to occur predominantly on the aniline ring.

Due to the high reactivity of the amine, direct electrophilic substitution such as halogenation can lead to polysubstitution. ucalgary.ca To achieve controlled monosubstitution, it is often necessary to first protect the amine group by converting it into an amide, for example, through acetylation (as described in section 4.1.1). ias.ac.inlibretexts.org The resulting N-acetyl group is still an ortho, para-director but is less activating than the free amine. ucalgary.ca The steric bulk of the acetyl group generally favors substitution at the less hindered para position. libretexts.org

For example, bromination of N-(2',4'-dichloro-[1,1'-biphenyl]-3-yl)acetamide using N-bromosuccinimide (NBS) would be expected to yield the 4-bromo derivative. Subsequent hydrolysis of the amide group would then afford 4-bromo-3-(2,4-dichlorophenyl)aniline. Friedel-Crafts acylation is another important SₑAr reaction, but it is generally unsuccessful with unprotected anilines because the amine's basic nitrogen coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. ucalgary.casigmaaldrich.com Therefore, performing this reaction on the protected acetanilide (B955) is the viable strategy. core.ac.ukresearchgate.netyoutube.com

Table 6: Aryl Ring Functionalization via Electrophilic Aromatic Substitution

| Starting Material | Reaction | Reagents | Expected Major Product |

|---|---|---|---|

| N-(2',4'-dichloro-[1,1'-biphenyl]-3-yl)acetamide | Bromination | N-Bromosuccinimide (NBS) | N-(4-bromo-2',4'-dichloro-[1,1'-biphenyl]-3-yl)acetamide |

| N-(2',4'-dichloro-[1,1'-biphenyl]-3-yl)acetamide | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | N-(4-acetyl-2',4'-dichloro-[1,1'-biphenyl]-3-yl)acetamide |

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. In this compound, both the aniline and the dichlorophenyl rings can potentially undergo EAS, but their reactivity is governed by the electronic nature of the existing substituents.

The dichlorophenyl ring is significantly deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the two chlorine atoms. The secondary amine group (-NH-) attached to this ring is also deactivating via its inductive effect, although its resonance donation to the other ring is more significant. Consequently, forcing conditions are typically required to achieve substitution on the dichlorophenyl ring.

When substitution does occur, the regiochemical outcome is directed by the existing substituents. The chlorine atoms are ortho-, para-directors, while the aniline substituent is also an ortho-, para-director. On the 2,4-dichlorophenyl ring, the positions are influenced as follows:

C3-position: Ortho to the C2-chloro and meta to the C4-chloro group.

C5-position: Ortho to the C4-chloro and meta to the C2-chloro group.

C6-position: Ortho to the C1-amino linkage and the C2-chloro group.

Considering the combined directing effects, an incoming electrophile would preferentially substitute at the C5 position, which is para to the C2-chloro group and ortho to the C4-chloro group, minimizing steric hindrance from the bulky aniline substituent at C1. Substitution at C3 is also possible but may be less favored.

Conversely, the unsubstituted phenyl ring is strongly activated by the electron-donating resonance effect of the secondary amine, which directs incoming electrophiles to the ortho- and para-positions. This ring is therefore the more likely site for EAS under standard conditions. To achieve selective substitution on the dichlorophenyl ring, the more reactive aniline ring would likely need to be blocked, or reaction conditions carefully chosen to overcome the significant deactivation.

A common EAS reaction is nitration. Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. youtube.comlibretexts.org The strongly acidic medium can protonate the amino group to form an anilinium ion (-NH2+–), which is a strong deactivating and meta-directing group. stackexchange.comprepp.in This often leads to a mixture of ortho, para, and a significant amount of meta-nitro products on the aniline ring. allen.in To control this, the amine is often first protected, for example, by acetylation to form an acetanilide, which moderates the activating effect and ensures ortho/para selectivity before nitration. libretexts.org

Ortho-Directed Metallation and Subsequent Transformations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the electronic directing effects that govern EAS. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation at the adjacent ortho position. baranlab.org

For this compound, DoM could potentially be applied to either aromatic ring.

On the Aniline Ring: The secondary amine can act as a DMG. However, the acidic N-H proton would be abstracted first. Therefore, the amine must be protected with a suitable group that can also function as a DMG. The N-tert-butoxycarbonyl (N-Boc) group is an excellent example of such a protecting group. Lithiation of N-Boc-anilines has been shown to occur selectively at the ortho position.

On the Dichlorophenyl Ring: The two chlorine atoms can cooperatively direct lithiation to the C3 or C5 positions. Studies on related dichlorophenyl compounds have shown that lithiation often occurs at a position flanked by two halogen substituents. For instance, the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane with butyllithium (B86547) occurs regioselectively at the C4-position, between the two chlorine atoms. arkat-usa.org This suggests that for the 2,4-dichlorophenyl ring in the target molecule, metalation could be directed to the C3 or C5 positions.

Once the aryllithium species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups, as shown in the table below.

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon Dioxide | CO2 | -COOH (Carboxylic acid) |

| Aldehydes/Ketones | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' (Alcohols) |

| Iodine | I2 | -I (Iodo) |

| Silyl Halides | TMSCl (Trimethylsilyl chloride) | -Si(CH3)3 (Trimethylsilyl) |

| Alkyl Halides | CH3I | -CH3 (Methyl) |

Halogen Atom Exchange Reactions

The chlorine atoms on the dichlorophenyl ring serve as versatile handles for functionalization via halogen exchange or cross-coupling reactions. Modern catalytic methods allow for the replacement of these atoms with a variety of other groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is highly versatile and could be used to replace one or both chlorine atoms of this compound with different primary or secondary amines, leading to complex poly-amino diaryl structures. The reactivity of the two chlorine atoms may differ; the C2-chloro is generally more sterically hindered than the C4-chloro, which could allow for selective mono-substitution under controlled conditions. researchgate.net

The Ullmann condensation is a related copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org While it traditionally requires harsher conditions than the Buchwald-Hartwig reaction, modern ligand systems have improved its scope and efficiency. mdpi.com This method could be employed to couple this compound with alcohols, thiols, or other amines to replace the chloro substituents.

| Reaction Name | Catalyst System (Typical) | Nucleophile | Resulting Bond |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)2) + Phosphine (B1218219) ligand | R2NH (Amine) | C-N |

| Ullmann Condensation (C-N) | Cu catalyst (e.g., CuI) + Ligand | R2NH (Amine) | C-N |

| Ullmann Condensation (C-O) | Cu catalyst (e.g., CuI) + Ligand | ROH (Alcohol/Phenol) | C-O (Ether) |

| Ullmann Condensation (C-S) | Cu catalyst (e.g., CuI) + Ligand | RSH (Thiol) | C-S (Thioether) |

Strategies for Introducing Complex Substituents

Beyond simple functional group installation, this compound can be incorporated into larger, more complex molecular architectures, including various heterocyclic systems and chalcone (B49325) frameworks.

Incorporation into Heterocyclic Systems (e.g., Benzoxazines, Isoxazoles)

Benzoxazines: 1,3-Benzoxazines are an important class of heterocyclic compounds often synthesized via a Mannich-type condensation reaction involving a phenol (B47542), formaldehyde (B43269), and a primary amine. ikm.org.my In this context, this compound can serve as the primary amine component. The reaction with a substituted phenol and formaldehyde would lead to the formation of a 3-(2,4-Dichlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine derivative. asianpubs.org This strategy allows for the fusion of the core molecule with a diverse range of phenolic structures.

Isoxazoles: The isoxazole (B147169) ring is a common motif in medicinal chemistry. ijpca.orgnanobioletters.com There are numerous synthetic routes to isoxazoles, and the this compound moiety can be incorporated in several ways. A common method for isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. nih.govnih.gov Another prevalent route involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). A plausible strategy to incorporate the target molecule would involve coupling it to a pre-formed isoxazole ring bearing a suitable functional group (e.g., a halogen or triflate) via a palladium- or copper-catalyzed N-arylation reaction, as described in section 4.2.3.

Coupling with Carbonyl Compounds (e.g., Chalcone Synthesis)

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation , an aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) in the presence of a base or acid. wikipedia.orgtaylorandfrancis.com

Directly incorporating this compound into a chalcone structure requires prior functionalization to introduce either an acetyl or a formyl group. A feasible synthetic pathway would involve:

Functionalization of the Aniline Ring: The more activated (unsubstituted) phenyl ring of this compound could be functionalized using a Friedel-Crafts acylation or a Vilsmeier-Haack formylation. To avoid side reactions at the nitrogen atom, the amine would first be protected (e.g., as an acetanilide).

Claisen-Schmidt Condensation: The resulting 4-acetyl or 4-formyl derivative of N-protected this compound could then be used as a substrate in a Claisen-Schmidt condensation with a suitable aromatic aldehyde or acetophenone, respectively.

Deprotection: Subsequent removal of the amine protecting group would yield the final chalcone bearing the 3-(2,4-Dichlorophenyl)amino moiety.

Derivatization for Analytical Characterization

Chemical derivatization is often employed to enhance the analytical properties of a compound for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary goals are to increase volatility, improve thermal stability, and enhance detector response. jfda-online.comresearchgate.net

For GC analysis, the secondary amine group of this compound can be derivatized to reduce its polarity and improve peak shape. Common derivatization strategies for amines include:

Acylation: Reaction with anhydrides such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) converts the amine to a stable, volatile amide derivative that is highly responsive to electron capture detection (ECD). youtube.com

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC-MS analysis. sigmaaldrich.com

For HPLC analysis, derivatization is less common as the compound is often sufficiently chromophoric for UV detection. However, if higher sensitivity is required, pre-column or post-column derivatization can be used to attach a fluorescent tag to the amine group, enabling highly sensitive fluorescence detection.

| Technique | Purpose | Reagent Class | Reagent Example | Derivative Formed |

|---|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility, thermal stability; Enhance detection (ECD) | Acylation | Heptafluorobutyric anhydride (HFBA) | N-Heptafluorobutyryl amide |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Trimethylsilyl amine | ||

| High-Performance Liquid Chromatography (HPLC) | Enhance detection sensitivity | Fluorescent Tagging | Dansyl chloride | N-Dansyl sulfonamide |

Strategies for Enhanced LC-MS/MS Analysis

Direct analysis of this compound by LC-MS/MS is feasible; however, its ionization efficiency in common electrospray ionization (ESI) sources may be suboptimal, limiting detection sensitivity. Chemical derivatization is a powerful strategy employed to overcome these limitations by modifying the analyte to impart more favorable characteristics for MS detection and chromatographic separation. nih.govddtjournal.comnih.gov The primary target for derivatization on the this compound molecule is its nucleophilic primary amine group.

The main objectives of derivatizing this compound for LC-MS/MS analysis include:

Enhanced Ionization Efficiency: Introducing a permanently charged group or a moiety that is more easily protonated (or deprotonated) significantly increases the signal response in the mass spectrometer. spectroscopyonline.com

Improved Chromatographic Behavior: Modifying the polarity of the molecule can improve its retention and peak shape on reverse-phase liquid chromatography (RP-LC) columns.

Increased Specificity: Derivatization shifts the mass of the analyte to a higher, often less noisy, region of the mass spectrum and can provide specific fragmentation patterns for use in Multiple Reaction Monitoring (MRM) assays. nih.gov

Several amine-reactive derivatization reagents are suitable for modifying this compound. The selection of a reagent depends on the analytical goals, matrix complexity, and desired sensitivity. nih.gov Dansyl chloride, for example, is a versatile reagent that improves ionization efficiency and adds a fluorescent tag. nih.gov Reagents like propionic anhydride can also be used to increase sensitivity and specificity. nih.gov

Table 1: Potential Derivatization Reagents for this compound

| Derivatization Reagent | Reactive Group Targeted | Key Enhancement | Typical Reaction Conditions | Resulting Product |

|---|---|---|---|---|

| Dansyl Chloride (Dns-Cl) | Primary Amine | High ionization efficiency, adds fluorescent tag | Mildly alkaline pH (e.g., borate (B1201080) buffer), ambient or slightly elevated temperature (e.g., 60°C) ddtjournal.comnih.gov | Dansyl-3-(2,4-Dichlorophenyl)aniline |

| Propionic Anhydride | Primary Amine | Increased sensitivity (4-30x reported for similar amines), stable derivative nih.gov | In-matrix reaction with acetonitrile (B52724) as a co-solvent nih.gov | N-propionyl-3-(2,4-Dichlorophenyl)aniline |

| 9-fluorenylmethylchloroformate (FMOC-Cl) | Primary Amine | Good for acidic chromatography conditions, adds UV/fluorescence tag nih.govresearchgate.net | Alkaline conditions (e.g., borate buffer) | FMOC-3-(2,4-Dichlorophenyl)aniline |

Chemical Isotope Labeling Techniques

For highly accurate and precise quantification, especially in bioanalytical or environmental studies, the use of a stable isotope-labeled (SIL) internal standard is the gold standard. acs.orgunimi.it A SIL version of this compound is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes. vivanls.com When a known amount of the SIL internal standard is spiked into a sample, it co-elutes with the unlabeled analyte and experiences the same effects from the sample matrix, extraction efficiency, and instrument variability. nuvisan.com This allows for the correction of signal suppression or enhancement, leading to reliable quantification. unimi.it

The most common stable isotopes used for labeling organic molecules are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). chempep.com

Labeling Strategies:

Deuterium (²H) Labeling: This involves replacing one or more hydrogen atoms with deuterium. For this compound, this is typically achieved by introducing deuterium onto the aromatic rings where the C-D bond is stable and non-exchangeable. acs.org Synthesis can start from a deuterated precursor, such as aniline-d5, or through catalytic hydrogen-isotope exchange (HIE) reactions on the final molecule or a precursor. nih.govresearchgate.netmdpi.com

Carbon-13 (¹³C) Labeling: This strategy replaces ¹²C atoms with ¹³C atoms. It offers high stability as the labels cannot be lost through chemical exchange. nih.gov The synthesis of a ¹³C-labeled version of the target compound would typically involve a multi-step process starting from a commercially available ¹³C-labeled building block, such as ¹³C₆-aniline. schd-shimadzu.comlibios.fr

Nitrogen-15 (¹⁵N) Labeling: The single nitrogen atom in the amine group can be replaced with its heavier ¹⁵N isotope. This provides a +1 mass shift and is also a non-exchangeable label. This is often accomplished by incorporating the ¹⁵N atom early in the synthetic route.

Table 2: Chemical Isotope Labeling Techniques for this compound

| Isotope | Labeling Position(s) | Mass Increase (per atom) | Method of Introduction | Key Advantages |

|---|---|---|---|---|

| Deuterium (²H) | Aromatic C-H positions | +1 Da | Catalytic Hydrogen-Isotope Exchange (HIE); Synthesis from deuterated precursors (e.g., aniline-d5) nih.gov | Lower cost of starting materials compared to ¹³C |

| Carbon-13 (¹³C) | Carbon skeleton (aromatic rings) | +1 Da | Multi-step synthesis from ¹³C-labeled precursors (e.g., ¹³C₆-benzene or ¹³C₆-aniline) schd-shimadzu.com | Label is not susceptible to back-exchange; Minimal chromatographic shift nih.gov |

Applications in Organic Synthesis

As a Building Block for Complex Molecular Architectures

The diarylamine scaffold of 3-(2,4-Dichlorophenyl)aniline provides a robust platform for the assembly of complex molecular structures. Its amine functionality and the dichlorinated phenyl ring offer multiple sites for further chemical modifications, making it a versatile starting material for multi-step syntheses.

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency and atom economy. Anilines are frequently employed as one of the key components in these reactions. For instance, in the Hantzsch synthesis of dihydropyridines, an aniline (B41778) derivative can be used as the nitrogen source, reacting with an aldehyde and a β-ketoester to form the dihydropyridine (B1217469) core. nih.gov While specific examples detailing the use of this compound in such reactions are not extensively documented in readily available literature, its structural similarity to other anilines used in these processes suggests its potential as a valuable precursor. nih.govnih.gov

Another significant MCR is the synthesis of pyrazolo[3,4-b]quinolines, which can be achieved through a three-component reaction involving an aniline, an aldehyde, and a pyrazolone (B3327878) derivative. nih.gov The aniline component is crucial for the formation of the quinoline (B57606) ring system. The incorporation of the 2,4-dichlorophenyl moiety from this compound into the final pyrazoloquinoline structure could impart specific physicochemical properties beneficial for various applications.

Substituted diaryl amines are prevalent structural motifs in many biologically active molecules and functional materials. The synthesis of these compounds can be effectively achieved through modern cross-coupling reactions, where this compound can serve as a key intermediate. Two of the most powerful methods for the formation of carbon-nitrogen bonds are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. nih.govwiley.comnih.govsemanticscholar.org In this context, this compound can react with a variety of aryl halides or triflates to yield more complex, unsymmetrical triarylamines. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. wiley.comsemanticscholar.org

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route to N-arylation. tcgls.commdpi.commdpi.com This method can be used to couple this compound with aryl halides, often under harsher conditions than the Buchwald-Hartwig reaction but offering a complementary approach for certain substrates. The development of more efficient copper-based catalytic systems with various ligands has expanded the scope and utility of the Ullmann reaction in recent years. sci-hub.ru

| Reaction | Catalyst | Typical Reactants | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-based | Aryl halide/triflate + Amine | Mild reaction conditions, broad substrate scope. nih.govwiley.com |

| Ullmann Condensation | Copper-based | Aryl halide + Amine | Often requires higher temperatures, complementary to palladium-catalyzed methods. tcgls.commdpi.com |

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound and its derivatives are valuable precursors for the synthesis of a variety of these important ring systems.

One notable example is the synthesis of pyrrolo[2,3-b]pyridines. Research has shown that 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, a direct derivative of this compound, can be reacted with various reagents to construct the fused pyridine (B92270) ring, yielding novel pyrrolo[2,3-b]pyridine derivatives. scirp.org These compounds are of significant interest due to their potential biological activities.

The synthesis of quinoline derivatives, another important class of nitrogen heterocycles, can be achieved through various methods where an aniline is a key starting material. The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov While direct examples with this compound are not prominently featured, its 2-amino-substituted derivatives could potentially undergo this cyclization to form substituted quinolines.

Furthermore, the synthesis of pyrazolo[3,4-b]quinolines, as mentioned earlier in the context of multicomponent reactions, highlights the utility of anilines in constructing fused heterocyclic systems. The reaction of an appropriately substituted aniline with other building blocks allows for the assembly of the complex pyrazoloquinoline scaffold. nih.govnih.gov

Development of Novel Synthetic Routes to Diverse Organic Compounds

The reactivity of this compound has been exploited to develop novel synthetic pathways to a range of organic compounds. An interesting application is its use in the synthesis of complex chalcones. A multi-step synthesis has been reported where a derivative of this compound is a key component in the final chalcone (B49325) structure, specifically 3-(4-(4-[4-acetylphenoxy]-6-([nitrophenyl]amino)-1,3,5-triazin-2-yl)oxy)phenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one. This demonstrates the utility of the dichlorophenylaniline moiety as a foundational element in the construction of larger, functionalized molecules with potential applications in materials science or medicinal chemistry.

Catalyst Development for Amination Reactions

While the primary role of this compound in the literature is that of a synthetic building block, the broader class of diarylamines has been investigated for their potential in catalysis. Ligands derived from diarylamines can be used to modulate the properties of transition metal catalysts. However, specific research detailing the development and application of catalysts derived directly from this compound for amination reactions is not extensively reported. The electronic properties conferred by the dichloro-substituents could potentially influence the catalytic activity of a metal complex, suggesting an area for future research and development.

Computational Chemistry Studies of this compound Not Available in Public Research

Following a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical studies specifically focused on the compound This compound are not publicly available. Consequently, the data required to construct an in-depth analysis as per the requested outline could not be located.

The execution of computational chemistry studies, such as Density Functional Theory (DFT) analyses, provides deep insights into the molecular structure and electronic properties of chemical compounds. These studies involve a series of specific calculations:

Optimization of Geometrical Parameters: This foundational step uses computational methods to determine the most stable three-dimensional arrangement of atoms in a molecule, predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the chemical stability and the energy required for electronic excitation.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and hyperconjugative interactions within a molecule. It provides information on the stabilization energy associated with electron delocalization from filled donor orbitals to empty acceptor orbitals, which is key to understanding molecular stability.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color-coded scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions.

First Hyperpolarizability and Non-Linear Optical (NLO) Properties: These calculations determine a molecule's potential for use in non-linear optical applications. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is essential for technologies like frequency doubling of light.

While computational studies have been performed on various related dichlorophenyl and aniline derivatives ijstr.orgiipseries.orgnih.govresearchgate.netdergipark.org.trresearchgate.netscispace.comnih.govmdpi.commdpi.com, the specific data for this compound is absent from the reviewed literature. Without access to peer-reviewed research containing these specific computational results, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline.

Computational Chemistry Studies

Quantum Chemical Calculations

Theoretical Prediction of Reaction Mechanisms

The synthesis of biphenylamines, such as 3-(2,4-Dichlorophenyl)aniline, often involves cross-coupling reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions. DFT calculations can map the entire reaction pathway, identifying transition states, intermediates, and the energy barriers between them.

For instance, in nickel-catalyzed cross-coupling reactions for N-arylation, the process typically involves oxidative addition, anion exchange, and reductive elimination. rsc.org DFT studies on similar systems have shown that reductive elimination is often the rate-determining and selectivity-determining step. rsc.org By calculating the free energy profiles for the potential reaction pathways, chemists can predict which synthetic route is most favorable, optimizing reaction conditions to improve yield and selectivity. For the synthesis of a molecule like this compound, theoretical models could predict the most effective catalyst and conditions for coupling a 2,4-dichlorophenyl unit with a 3-aminophenyl unit.

Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is critical to its properties and reactivity. For this compound, the most significant conformational aspect is the rotation around the single bond connecting the two phenyl rings, defined by the dihedral angle.

Computational conformational analysis involves calculating the molecule's energy at various dihedral angles to find the most stable, low-energy shapes. Studies on structurally related biphenyls and N-phenyl derivatives show that these calculations can accurately predict the preferred spatial arrangement. conicet.gov.arrsc.org For this compound, steric hindrance between the hydrogen atoms on adjacent rings and the bulky chlorine atoms will significantly influence the rotational barrier and the most stable dihedral angle. The molecule is expected to adopt a non-planar conformation to minimize these steric clashes.

Below is an illustrative table showing how potential energy might vary with the dihedral angle for a generic dichlorinated biphenylamine system, as determined by DFT calculations.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Stability |

| 0 | High | Eclipsed, Sterically Unfavorable |

| 45 | Low | Skewed, Stable |

| 90 | Intermediate | Perpendicular, Less Stable |

| 180 | High | Eclipsed, Sterically Unfavorable |

| This table is illustrative and represents typical findings for sterically hindered biphenyl (B1667301) systems. |

Molecular Modeling and Simulation

Molecular modeling and simulation provide a lens to view and analyze the structure and predictive reactivity of this compound.

Structural Analysis using Computational Approaches

Computational methods can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. Geometry optimization calculations, often using DFT, find the lowest energy structure corresponding to the most stable molecular geometry.

For related compounds, such as Schiff bases derived from 2,4-dichloroaniline (B164938), computationally derived geometric parameters show excellent agreement with experimental data obtained from X-ray crystallography. nih.goviucr.org For this compound, calculations would likely predict a twist between the two aromatic rings, with specific bond lengths and angles influenced by the electron-withdrawing chlorine atoms and the electron-donating amine group.

The following table compares typical bond lengths from X-ray diffraction experiments and DFT calculations for a related dichlorophenyl-containing molecule, demonstrating the predictive power of these computational techniques.

| Bond | Experimental Bond Length (Å) (X-ray) | Calculated Bond Length (Å) (DFT/B3LYP) |

| C-Cl | 1.741 | 1.755 |

| C-N | 1.425 | 1.430 |

| C=C (aromatic) | 1.390 (avg) | 1.395 (avg) |

| Data is representative of values found in studies of similar chlorinated aromatic amines and is for illustrative purposes. |

Predicting Reactivity and Selectivity

The reactivity of this compound can be predicted using concepts derived from Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other reagents. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Computational software can calculate and visualize these orbitals. For this compound, the amine group (-NH2) is an activating, ortho-para directing group, while the dichlorophenyl group is deactivating. DFT calculations can quantify these effects by mapping the electron density and calculating global reactivity descriptors. These descriptors, such as electronic chemical potential, hardness, and electrophilicity index, help predict where the molecule is most susceptible to electrophilic or nucleophilic attack. kashanu.ac.ireurjchem.com This is essential for understanding its behavior in chemical reactions and predicting the regioselectivity of further substitutions. nih.govresearchgate.net

Advanced Computational Methodologies

For even greater accuracy, more computationally intensive methods are employed.

Ab Initio Calculations

Ab initio (Latin for "from the beginning") calculations are based on first-principles quantum mechanics without the use of experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach. While DFT methods are highly popular for their balance of accuracy and efficiency, ab initio calculations like HF, Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are often used as benchmarks.

In studies of related molecules, both HF and DFT methods have been used to obtain optimized molecular structures, with the results being consistent with experimental data. nih.gov Ab initio calculations are particularly valuable for determining accurate electronic properties and for studying excited states, providing a fundamental understanding of the molecule's electronic structure and behavior. arxiv.org For this compound, ab initio methods would provide a highly reliable prediction of its ground-state geometry and electronic energy.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes, intermolecular interactions, and their influence on reactivity and synthesis pathways.

Currently, there is a lack of specific molecular dynamics simulation studies in the scientific literature that focus directly on the reactivity or synthesis of this compound.

However, the principles of MD simulations are widely applied to understand the behavior of similar and more complex molecules. For example, MD simulations have been employed to validate the stability of ligand-protein complexes for derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, where the analysis of the root-mean-square deviation (RMSD) of the complex helps in understanding its stability within a biological target's binding site. nih.gov Such simulations are also used to investigate non-covalent interactions, which are crucial in understanding reaction mechanisms and the stability of molecular structures. researchgate.net

While no direct MD simulation data for this compound is available, a hypothetical MD study would likely investigate the following:

Solvent Effects: How the polarity and nature of the solvent influence the conformational preferences of the molecule, which in turn can affect its reactivity in a solution-phase synthesis.

Intramolecular Dynamics: The rotational barriers around the C-N bond and the C-C bond connecting the two phenyl rings. This information is critical for understanding the molecule's flexibility and the accessibility of its reactive sites.

Interaction with Reactants: In a simulated reaction environment, MD could model the approach and interaction of other reactants or catalysts with this compound, providing insights into the reaction mechanism at an atomic level.

Given the absence of specific research, the following table represents a generalized framework for the types of parameters that would be relevant in a molecular dynamics simulation study of a molecule like this compound.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation Study of this compound

| Parameter | Description | Potential Application to Reactivity/Synthesis |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Determines the accuracy of the simulated molecular motions and interactions, which is fundamental for predicting reaction pathways. |

| Solvent Model | The representation of the solvent environment, which can be explicit (individual solvent molecules) or implicit (a continuous medium). | Influences the conformational equilibrium and the energetics of transition states, thereby affecting reaction rates and product distributions. |

| Temperature & Pressure | The thermodynamic conditions of the simulation, typically controlled by a thermostat and a barostat to mimic experimental conditions. | Can be varied to study the temperature and pressure dependence of reaction kinetics and conformational stability. |

| Simulation Time | The total duration of the simulated molecular trajectory. | Must be long enough to sample the relevant conformational space and observe the initial stages of a chemical process. |

| Ensemble | The statistical ensemble used to generate the system's configurations (e.g., NVT - constant number of particles, volume, and temperature). | Ensures that the simulation samples a representative set of molecular configurations for the given conditions. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches with Improved Efficiency and Sustainability

The traditional synthesis of unsymmetrical diarylamines like 3-(2,4-dichlorophenyl)aniline often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com While powerful, these methods can be hindered by the cost and toxicity of palladium catalysts. chemistryviews.org Future research is intensely focused on creating more sustainable and efficient alternatives.

Key areas of development include:

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers a significant advantage in terms of catalyst recovery and reuse, which is crucial for reducing waste and cost in industrial processes. rsc.org Research into supported gold-palladium alloy nanoparticles has also shown promise for the synthesis of diarylamines through acceptorless dehydrogenative aromatization, an environmentally benign process that avoids pre-functionalized substrates. nih.gov

Earth-Abundant Metal Catalysis: Replacing palladium with more abundant and less expensive metals like copper is a major goal for sustainable chemistry. chemistryviews.org Copper-catalyzed cross-coupling reactions of aryl boronic acids with nitroarenes have been developed to construct diarylamines under relatively mild conditions, providing a cost-effective synthetic route. chemistryviews.org

Metal-Free Synthesis: Completely eliminating transition metals is a primary objective for green synthesis. One emerging strategy involves the use of diaryliodonium salts, which can arylate amines under metal-free conditions. su.seorganic-chemistry.org This method is noted for its high atom economy and low waste generation. su.se Another innovative, transition-metal-free approach is the desulfinylative Smiles rearrangement, which allows for the synthesis of even highly sterically hindered diarylamines under mild conditions. acs.orgacs.org

Greener Reaction Media: A significant reduction in environmental impact can be achieved by replacing conventional organic solvents. A waste-reduction strategy for Buchwald-Hartwig coupling has been developed using a biphasic azeotropic mixture of cyclopentyl methyl ether (CPME), derived from petrochemical waste, and water. rsc.org This system allows for the solubilization of all reaction components and facilitates product isolation and catalyst recycling. rsc.org

Table 1: Comparison of Modern Synthetic Approaches for Diarylamines

| Approach | Catalyst/Reagent | Key Advantages | Sustainability Aspect |